N-((5-(sec-butylthio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide
Description
N-((5-(sec-butylthio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a sec-butylthio group at position 3. A methylene bridge links the oxadiazole to a 2,6-difluorobenzamide moiety.
Properties
IUPAC Name |
N-[(5-butan-2-ylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3O2S/c1-3-8(2)22-14-19-18-11(21-14)7-17-13(20)12-9(15)5-4-6-10(12)16/h4-6,8H,3,7H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSBDCOLQWKTAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(O1)CNC(=O)C2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-((5-(sec-butylthio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide typically involves the reaction of 2,6-difluorobenzoyl chloride with a suitable precursor of the oxadiazole moiety. The synthetic route may include the formation of a hydrazide intermediate, which is then cyclized to form the oxadiazole ring. The reaction conditions often involve the use of base catalysts and polar aprotic solvents to facilitate the cyclization process.
Industrial Production Methods: : On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the yield and purity. High-pressure liquid chromatography (HPLC) and other purification techniques are used to isolate and purify the compound.
Chemical Reactions Analysis
Scientific Research Applications
Chemistry: : The compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of novel chemical reactions and mechanisms.
Biology: : In biological research, this compound has been evaluated for its potential as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for drug development.
Medicine: : Preliminary studies suggest that the compound may have anti-inflammatory and anticancer properties. The exact mechanism of action is still under investigation, but its potential to modulate biological pathways involved in inflammation and cell proliferation is of great interest.
Industry: : The compound's unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings. Its stability and reactivity under various conditions are advantageous for industrial applications.
Mechanism of Action
The mechanism of action of N-((5-(sec-butylthio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide involves multiple molecular targets and pathways:
Molecular Targets: : The compound interacts with enzymes and receptors involved in oxidative stress and inflammation. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.
Pathways Involved: : By modulating the activity of specific enzymes and receptors, the compound can influence pathways related to oxidative stress, inflammation, and cell proliferation. This multi-targeted approach enhances its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core Modifications
Compound 1 : N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide
- Core : 1,3,4-Thiadiazole (sulfur atom in place of oxygen).
- Substituents : 2,4-Dichlorophenyl at position 5; carbamoyl linkage to 2,6-difluorobenzamide.
- Key Findings: Single-crystal X-ray analysis reveals a planar thiadiazole ring with mean C–C bond lengths of 0.004 Å and intermolecular hydrogen bonding (N–H···O), enhancing crystalline stability .
Compound 2 : N-((5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide
- Core : 1,3,4-Oxadiazole (same as the target compound).
- Substituents : Benzo[d][1,3]dioxole (methylenedioxy) group via a thioether-ethylamine linker; 4-fluorobenzamide.
- Key Findings: The benzo[d][1,3]dioxole moiety may enhance blood-brain barrier penetration due to its similarity to neuroactive compounds (e.g., paroxetine) .
Substituent Effects on Bioactivity and Physicochemical Properties
- Steric Effects : The sec-butylthio group offers moderate steric bulk, balancing lipophilicity and solubility better than the rigid dichlorophenyl (Compound 1) or the extended dioxole-ethyl chain (Compound 2).
Pharmacological Implications
- Target Compound : The 1,3,4-oxadiazole core is associated with antimicrobial and kinase-inhibitory activities. The sec-butylthio group may improve metabolic stability over arylthioethers (e.g., Compound 1’s dichlorophenyl), which are prone to oxidative degradation.
- Compound 2 : The benzo[d][1,3]dioxole moiety aligns with CNS-targeting drugs, though its higher molecular weight (444.4 g/mol) may limit oral bioavailability compared to the target compound .
Biological Activity
N-((5-(sec-butylthio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article provides a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 327.35 g/mol. The presence of the 2,6-difluorobenzamide motif is crucial for its biological activity, particularly in inhibiting specific bacterial targets.
| Property | Value |
|---|---|
| CAS Number | 941985-51-9 |
| Molecular Weight | 327.35 g/mol |
| Molecular Formula | C₁₄H₁₅F₂N₃O₂S |
The compound functions primarily by inhibiting the FtsZ protein, which is essential for bacterial cell division. Studies have shown that fluorination at the benzamide position enhances binding affinity to FtsZ, leading to increased antibacterial activity. The difluorobenzamide group interacts hydrophobically with the protein's allosteric site, facilitating its inhibitory effects.
Biological Activity
Antibacterial Activity:
Research indicates that this compound exhibits significant antibacterial properties against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). The Minimum Inhibitory Concentration (MIC) values are reported as follows:
| Strain | MIC (µg/mL) |
|---|---|
| S. aureus (ATCC 29213) | 8 |
| S. aureus (MRSA) | 16 |
| S. aureus (Daptomycin-resistant) | 32 |
These results suggest that the compound is effective against resistant strains, making it a candidate for further development in antibiotic therapies.
Antifungal Activity:
Preliminary studies also indicate antifungal properties against certain phytopathogenic fungi. The compound was evaluated for its ability to inhibit fungal growth in vitro, showing promising results that warrant further investigation.
Case Studies and Research Findings
-
Study on Antibacterial Efficacy:
A study conducted by researchers synthesized various analogues of oxadiazole derivatives and tested their efficacy against S. aureus. The results highlighted that modifications at the benzamide position significantly impacted antibacterial activity, with this compound showing superior performance compared to non-fluorinated counterparts . -
Molecular Docking Studies:
Molecular docking studies have been performed to elucidate the binding interactions between this compound and FtsZ. These studies confirmed that the compound forms multiple hydrogen bonds and hydrophobic interactions with key residues in the FtsZ active site . -
Comparative Analysis with Other Compounds:
Comparative studies involving other benzamide derivatives demonstrated that fluorination at specific positions significantly enhances antibacterial activity. For instance, compounds like DFHBA exhibited MIC values lower than those of their non-fluorinated analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
